molecular formula C10H13N3O2 B13167569 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde

Cat. No.: B13167569
M. Wt: 207.23 g/mol
InChI Key: YZCURUJOUXPHKM-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrrolidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyrimidine aldehyde under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde is unique due to its combination of pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c14-6-8-1-2-13(5-8)10-11-3-9(7-15)4-12-10/h3-4,7-8,14H,1-2,5-6H2

InChI Key

YZCURUJOUXPHKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=NC=C(C=N2)C=O

Origin of Product

United States

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